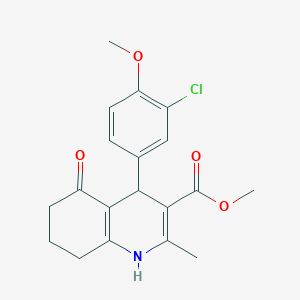![molecular formula C15H23N3O3S2 B4434578 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B4434578.png)
1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide
Descripción general
Descripción
1-[(Dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide, also known as DAPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the study of cellular processes and disease development. DAPT is a gamma-secretase inhibitor that has been shown to play a crucial role in the regulation of Notch signaling, a pathway that is involved in a variety of cellular processes, including cell differentiation, proliferation, and apoptosis.
Mecanismo De Acción
1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide acts as a gamma-secretase inhibitor by binding to the active site of the enzyme and preventing the cleavage of the Notch receptor. This inhibition leads to the accumulation of full-length Notch receptors, which can then interact with downstream signaling molecules to regulate cellular processes.
Biochemical and Physiological Effects:
1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of cell differentiation. 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects and to regulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide is its specificity for the Notch signaling pathway, which allows researchers to study the effects of this pathway on cellular processes in a controlled manner. However, the use of 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
Future research on 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide is likely to focus on its potential applications in the treatment of cancer and other diseases that involve dysregulation of the Notch signaling pathway. Additionally, researchers may investigate the use of 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide in combination with other drugs to enhance its therapeutic effects and reduce toxicity. Finally, further studies are needed to fully understand the mechanisms of action of 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide and its effects on cellular processes.
Aplicaciones Científicas De Investigación
1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has been widely used in scientific research as a tool to study the Notch signaling pathway and its role in various cellular processes. Studies have shown that 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide can inhibit the activation of Notch receptors, which can lead to changes in cell fate and differentiation. 1-[(dimethylamino)sulfonyl]-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide has also been used to investigate the role of Notch signaling in the development of cancer, Alzheimer's disease, and other neurological disorders.
Propiedades
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-methylsulfanylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-9-7-12(8-10-18)15(19)16-13-5-4-6-14(11-13)22-3/h4-6,11-12H,7-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBSYKYJNINFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B4434496.png)

![3,5-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B4434507.png)


![N-ethyl-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4434551.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4434571.png)
![N-(2-methoxyphenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4434583.png)
![2-chloro-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4434590.png)
![methyl 4-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B4434600.png)

![4-[(allylamino)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4434605.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B4434609.png)